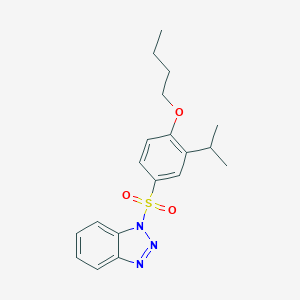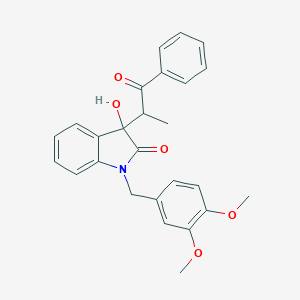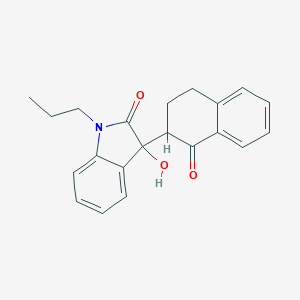
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether, also known as BP-3, is a widely used organic compound that belongs to the family of benzotriazole UV absorbers. BP-3 is commonly used in sunscreens, cosmetics, and other personal care products due to its ability to absorb UV radiation and prevent skin damage.
Mecanismo De Acción
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether works by absorbing UV radiation and converting it into less harmful forms of energy. It does this by absorbing UVB radiation and converting it into heat, while also blocking UVA radiation. 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether also has antioxidant properties, which help to protect the skin from damage caused by free radicals.
Biochemical and Physiological Effects
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by free radicals. Additionally, 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been shown to have estrogenic activity, which may have implications for its use in personal care products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether is a widely used compound in the personal care industry, and as such, it is readily available for use in lab experiments. However, it is important to note that 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been shown to have estrogenic activity, which may have implications for its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether. One area of interest is the development of new and more efficient synthesis methods for 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether. Additionally, further research is needed to fully understand the estrogenic activity of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether and its potential implications for human health. Finally, there is a need for more research on the potential environmental impacts of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether, particularly in aquatic ecosystems where it has been shown to have toxic effects on certain organisms.
In conclusion, 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether is a widely used organic compound that has been extensively studied for its ability to absorb UV radiation and prevent skin damage. It has also been investigated for its potential use in the treatment of skin cancer and other skin disorders. While 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has many potential advantages for lab experiments, it is important to note its estrogenic activity and potential environmental impacts. Further research is needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether can be synthesized through a multi-step process starting with the reaction of 4-isopropylphenol with butyl bromide to form 4-isopropylphenyl butyl ether. The resulting product is then reacted with sodium azide and sulfuric acid to produce 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether.
Aplicaciones Científicas De Investigación
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been extensively studied for its ability to absorb UV radiation and prevent skin damage. It has also been investigated for its potential use in the treatment of skin cancer and other skin disorders. Additionally, 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been studied for its antioxidant and anti-inflammatory properties.
Propiedades
Nombre del producto |
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether |
|---|---|
Fórmula molecular |
C19H23N3O3S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C19H23N3O3S/c1-4-5-12-25-19-11-10-15(13-16(19)14(2)3)26(23,24)22-18-9-7-6-8-17(18)20-21-22/h6-11,13-14H,4-5,12H2,1-3H3 |
Clave InChI |
BRYDFHMXBDEQEE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272147.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272150.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272154.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)

![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272166.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)